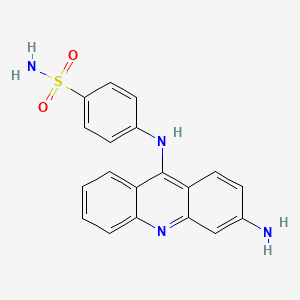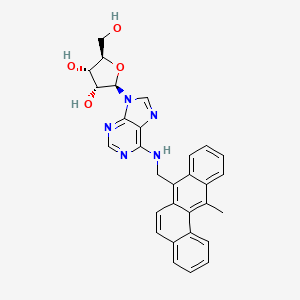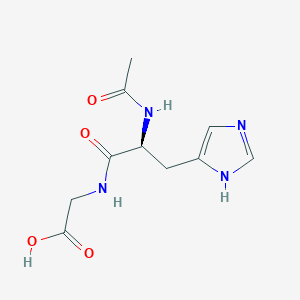![molecular formula C11H11N3O B15219292 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with an amino group at the 3-position and a methyl group at the 6’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Bipyridine Core: The bipyridine core can be constructed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amino and Methyl Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the methyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production methods for 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2H-[1,3’-bipyridin]-2-one: Lacks the methyl group at the 6’-position.
6’-Methyl-2H-[1,3’-bipyridin]-2-one: Lacks the amino group at the 3-position.
2H-[1,3’-bipyridin]-2-one: Lacks both the amino and methyl groups.
Uniqueness
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-1-(6-methylpyridin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3 |
InChI Key |
XSDAHRXPBRUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)


![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)


![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)



